molecular formula C12H20Br4 B3258228 1,1,2,2-Tetrabromocyclododecane CAS No. 30178-92-8

1,1,2,2-Tetrabromocyclododecane

Cat. No.: B3258228
CAS No.: 30178-92-8
M. Wt: 483.90 g/mol
InChI Key: TUVSSHVDKQGKBK-UHFFFAOYSA-N
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Description

1,1,2,2-Tetrabromocyclododecane: is a brominated organic compound with the molecular formula C12H20Br4 It is a derivative of cyclododecane, where four hydrogen atoms are replaced by bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2-Tetrabromocyclododecane can be synthesized through the bromination of cyclododecane. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the cyclododecane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of bromine to a reactor containing cyclododecane and a catalyst. The reaction mixture is maintained at a specific temperature and pressure to optimize yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2-Tetrabromocyclododecane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to cyclododecane by using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation of this compound can lead to the formation of cyclododecanone or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products:

    Substitution: Various substituted cyclododecane derivatives.

    Reduction: Cyclododecane.

    Oxidation: Cyclododecanone and other oxidized products.

Scientific Research Applications

1,1,2,2-Tetrabromocyclododecane has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into other compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for brominated pharmaceuticals.

    Industry: Utilized in the production of flame retardants and other brominated materials.

Mechanism of Action

The mechanism of action of 1,1,2,2-Tetrabromocyclododecane involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    1,1,2,2-Tetrabromoethane: Another brominated compound with similar properties but a different molecular structure.

    Hexabromocyclododecane: A related compound with six bromine atoms, commonly used as a flame retardant.

    1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.

Uniqueness: 1,1,2,2-Tetrabromocyclododecane is unique due to its specific substitution pattern on the cyclododecane ring, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1,1,2,2-tetrabromocyclododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Br4/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(11,15)16/h1-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVSSHVDKQGKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(C(CCCC1)(Br)Br)(Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90700608
Record name 1,1,2,2-Tetrabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30178-92-8
Record name 1,1,2,2-Tetrabromocyclododecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90700608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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